molecular formula C12H13N3O2S B2370971 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 946229-24-9

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2370971
CAS No.: 946229-24-9
M. Wt: 263.32
InChI Key: NRPQWHSGIMVJMW-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of tetrahydrobenzo[d]thiazole . It is a light brown solid with a yield of 76% .


Synthesis Analysis

The synthesis of this compound involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR (KBr) ν max of this compound is 3370.58, 1414.54, 1603.84, 2946.17 cm −1 . The 1 H NMR (Acetone- d6, 400 MHz) δ is 10.53 (1H, s, OH), 8.53 (1H, s, HN–N=CH–), 8.19 (1H, s, HN–N=CH–),7.54–7.56 (2H, d, J = 8.0 Hz, 2ArH), 6.74–6.76 (2H, d, J = 8.4 Hz, 2ArH), 2.90–2.92 (2H, m, CH 2), 2.68–2.70 (2H, m, CH 2 CH 2 CH 3), 2.63–2.65 (2H, m, CH 2 CH 2 CH 3), 1.63–1.70 (6H, m, 3CH 2), 0.85–0.88 (3H, t, J = 7.2 Hz, CH 2 CH 2 CH 3) ppm .


Chemical Reactions Analysis

The chemical reactivity of this compound can be analyzed by studying its reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical and Chemical Properties Analysis

This compound is a light brown solid with a yield of 76% . The melting point is between 210–212°C . The MS (ESI) m/z (%) is 366 (M +, 100) .

Scientific Research Applications

Antibacterial Agents

Research by Palkar et al. (2017) discusses the design and synthesis of novel compounds related to 3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, with a focus on antibacterial properties. This study highlights the potential of these compounds, particularly in combating bacterial infections like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives related to the compound , exploring their potential as anti-inflammatory and analgesic agents. The study showed significant inhibition of cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antitumor Agents

Stevens et al. (1984) explored the synthesis of compounds similar to 3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, investigating their antitumor properties. This research suggests the potential of these compounds in cancer therapy, particularly in treating leukemia (Stevens et al., 1984).

Heterocyclic Synthesis

Mohareb et al. (2004) focused on the synthesis of heterocyclic compounds, including derivatives of the compound . This research contributes to the broader field of organic chemistry, especially in the synthesis of complex heterocyclic structures (Mohareb et al., 2004).

Synthesis of Antitumour Drug Temozolomide

Wang et al. (1997) discussed a synthetic route to temozolomide, a significant antitumor drug, using a precursor related to 3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide. This highlights the compound's role in synthesizing clinically important drugs (Wang et al., 1997).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the development of new chemopreventive and chemotherapeutic agents .

Properties

IUPAC Name

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-6-9(17-15-7)11(16)14-12-13-8-4-2-3-5-10(8)18-12/h6H,2-5H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPQWHSGIMVJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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